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Compound of Interest

Compound Name: Y13g

Cat. No.: B15612412

Disclaimer: Initial searches for "Y13g" did not yield information on a specific protein or analyte
for immunoassay development. It is highly likely that "Y13g" is a typographical error. The
following application notes and protocols are based on a plausible alternative, Gal3, a subunit
of the G12/13 class of heterotrimeric G proteins. This information is intended to serve as a
detailed example and guide for researchers, scientists, and drug development professionals.

Introduction to Gal3

Gal3 is a member of the G12/13 subfamily of G protein a subunits.[1] These proteins are
crucial signal transducers, primarily relaying signals from G protein-coupled receptors (GPCRS)
to downstream effectors.[1] Gal2/13-mediated signaling pathways are implicated in a wide
array of physiological and pathological processes, including cell migration, proliferation,
embryonic development, and cancer.[1][2] The detection and quantification of Gal3 are
essential for studying its function and for the development of therapeutics targeting its signaling
pathways.

Principle of Detection: Sandwich ELISA for Gal3

The most common and robust method for quantifying a specific protein like Gal3 in biological
samples is the sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This assay format
offers high specificity and sensitivity. The principle involves capturing the Gal3 protein between
two layers of antibodies (a capture antibody and a detection antibody). The detection antibody
is typically biotinylated, allowing for subsequent binding of a streptavidin-enzyme conjugate
(like horseradish peroxidase - HRP). The enzyme then catalyzes a colorimetric, fluorometric, or
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chemiluminescent reaction, and the intensity of the signal is directly proportional to the amount

of Gal3 present in the sample.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a Gal3 sandwich

ELISA. These values are illustrative and may vary depending on the specific antibodies,

reagents, and protocol used.

Parameter

Typical Value

Description

Assay Range

15.6 pg/mL - 1000 pg/mL

The range of Gal3
concentrations that can be

reliably quantified.

Sensitivity

<10 pg/mL

The lowest concentration of
Gal3 that can be distinguished

from the blank.

Specificity

High

The antibodies used should
have high specificity for Gal3
with minimal cross-reactivity
with other G protein subunits
like Gal2.

Intra-Assay CV

<10%

The coefficient of variation

within a single assay plate.

Inter-Assay CV

<12%

The coefficient of variation
between different assay plates

on different days.

Sample Types

Cell Lysates, Tissue

Homogenates

Validated biological matrices

for the assay.

Incubation Time

~ 4-5 hours

Total time required to complete

the assay protocol.

Experimental Protocols
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Protocol 1: Sandwich ELISA for Gal3 Quantification

This protocol outlines the steps for a colorimetric sandwich ELISA.

Materials:

Gal3 Capture Antibody

e Recombinant Gal3 Standard

e G013 Detection Antibody (Biotinylated)

» Streptavidin-HRP

e 96-well microplate

o Wash Buffer (e.g., PBS with 0.05% Tween-20)
o Assay Diluent (e.g., PBS with 1% BSA)

e TMB Substrate

e Stop Solution (e.g., 2N H2S0a)

» Plate reader capable of measuring absorbance at 450 nm
Procedure:

e Plate Coating:

o Dilute the Gal3 capture antibody to the recommended concentration in a coating buffer
(e.g., 1IX PBS).

o Add 100 pL of the diluted capture antibody to each well of a 96-well microplate.
o Seal the plate and incubate overnight at 4°C.[3]

e Washing and Blocking:
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[e]

Aspirate the coating solution from each well.

o

Wash the plate three times with 300 pL of Wash Buffer per well.[3]

[¢]

Add 200 pL of Assay Diluent to each well to block non-specific binding.

[¢]

Incubate for 1-2 hours at room temperature.

Standard and Sample Incubation:

[e]

Wash the plate three times as described above.

[e]

Prepare a serial dilution of the recombinant Gal13 standard in Assay Diluent.

o

Add 100 pL of the standards and samples to the appropriate wells.

[¢]

Seal the plate and incubate for 2 hours at room temperature.

Detection Antibody Incubation:

[e]

Wash the plate three times.

o

Dilute the biotinylated Gal3 detection antibody to its working concentration in Assay
Diluent.

o

Add 100 pL of the diluted detection antibody to each well.

[¢]

Seal the plate and incubate for 1 hour at room temperature.

Streptavidin-HRP Incubation:

[e]

Wash the plate three times.

o

Dilute the Streptavidin-HRP conjugate in Assay Diluent.

[¢]

Add 100 pL of the diluted conjugate to each well.

[¢]

Incubate for 30 minutes at room temperature in the dark.[3]
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e Substrate Development and Measurement:
o Wash the plate five times, with a 30-second soak during each wash.
o Add 100 pL of TMB Substrate to each well.

o Incubate for 15-30 minutes at room temperature in the dark, monitoring for color
development.

o Add 50 pL of Stop Solution to each well to stop the reaction. The color will change from
blue to yellow.

o Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Signaling Pathway and Experimental Workflow
Diagrams
Gal3 Signaling Pathway

The following diagram illustrates a simplified Gal3 signaling cascade, which often involves the
activation of RhoA.

RhoA-GDP e RhoA-GTP

d Binding Go13-GDP GTP Exchange Go13-GTP Activation RhoGEF

Click to download full resolution via product page

Caption: Simplified Gal3 signaling pathway leading to cytoskeletal rearrangement.

Sandwich ELISA Experimental Workflow

The diagram below outlines the major steps in the Gal3 sandwich ELISA protocol.
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Caption: Workflow for the Gal3 Sandwich ELISA protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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